molecular formula C18H14F2N2O2S3 B2609495 N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-61-6

N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2609495
CAS No.: 1020979-61-6
M. Wt: 424.5
InChI Key: HTJMNNHTOIDJHM-UHFFFAOYSA-N
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Description

“N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a difluorobenzyl group, a thiazole ring, and a thiophene moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Moiety: This step might involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the thiazole ring using coupling reagents like EDCI or DCC.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, often using difluorobenzyl halides and a suitable base.

    Final Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under reducing conditions.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties. Detailed biological assays and clinical trials are necessary to determine their efficacy and safety.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. They may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide: can be compared with other thiazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and the presence of the difluorobenzyl moiety. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S3/c19-13-3-1-4-14(20)12(13)8-21-17(24)7-11-9-26-18(22-11)27-10-15(23)16-5-2-6-25-16/h1-6,9H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMNNHTOIDJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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